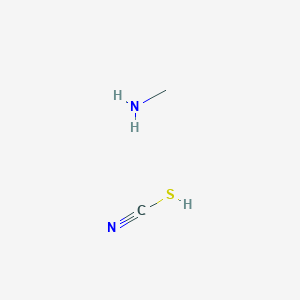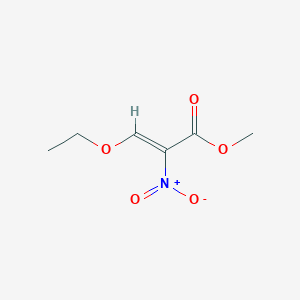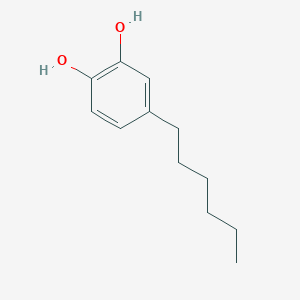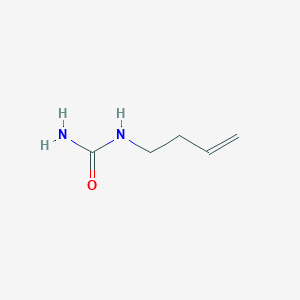
4-nitro-2,6-dipyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Nitro-2,2’:6’,2’‘-terpyridine is a chemical compound with the molecular formula C15H10N4O2. It is a derivative of terpyridine, a tridentate ligand that coordinates with metal centers to form complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4’-Nitro-2,2’:6’,2’'-terpyridine can be synthesized from 2,6-dibromo-4-nitropyridine N-oxide. The process involves a series of reactions including nucleophilic substitution and cyclization. The reaction conditions typically require a solvent such as diethyl ether or toluene, and the product is often purified by crystallization or sublimation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 4’-Nitro-2,2’:6’,2’'-terpyridine on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Nitro-2,2’:6’,2’'-terpyridine undergoes various chemical reactions including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 4’-Amino-2,2’:6’,2’'-terpyridine.
Substitution: Various substituted terpyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 4’-Nitro-2,2’:6’,2’'-terpyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and interactions with other molecules. In biological systems, the compound can interact with cellular components, potentially disrupting specific pathways such as mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria .
Comparaison Avec Des Composés Similaires
2,2’6’,2’'-Terpyridine: A parent compound without the nitro group, commonly used in coordination chemistry.
4’-Amino-2,2’6’,2’'-terpyridine: A reduced form of 4’-Nitro-2,2’:6’,2’'-terpyridine with an amino group instead of a nitro group.
5,5’‘-Dimethyl-4’-Nitro-2,2’6’,2’'-terpyridine: A derivative with additional methyl groups, affecting its steric and electronic properties.
Uniqueness: 4’-Nitro-2,2’:6’,2’'-terpyridine is unique due to the presence of the nitro group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research in various fields, including catalysis, materials science, and medicinal chemistry .
Propriétés
IUPAC Name |
4-nitro-2,6-dipyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c20-19(21)11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCGAVXNUKYGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,3-Trimethyl-2-[(1E,3E,5E)-7-(1,3,3-trimethyl-2,3-dihydro-1H-2-indolyliden)-1,3,5-heptatrienyl]-3H-indolium tetrafluoroborate](/img/structure/B1643334.png)


![1-Oxa-7-azaspiro[5.5]undecan-8-one](/img/structure/B1643348.png)




![2-[(2,3-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B1643373.png)
![2-dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B1643382.png)



